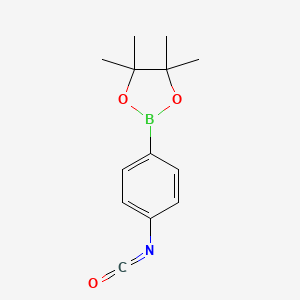![molecular formula C16H23NO5 B1303822 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid CAS No. 453557-72-7](/img/structure/B1303822.png)
3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid
Overview
Description
The compound 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid is a chemical of interest in various fields of research, particularly in the synthesis of peptides and as a potential biomarker for exposure to certain antioxidants. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their applications, which can be informative for understanding the broader context of this type of chemical structure.
Synthesis Analysis
The synthesis of related compounds, such as N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid, has been reported with high yields and is used as a handle in solid-phase synthesis of peptide alpha-carboxamides . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis due to its stability under various conditions and its ease of removal. The synthesis of enantiomerically pure compounds, such as the neuroexcitant ATPA, involves the use of Boc-protected intermediates, indicating the importance of this functional group in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid would include a tert-butoxycarbonyl group attached to an amino group, which is a common feature in Boc-protected amino acids and related compounds. This functional group is crucial for protecting the amino group during synthetic procedures and can be removed under acidic conditions without affecting other sensitive functional groups in the molecule .
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known to be stable under various conditions but can be removed by acidolysis, as demonstrated in the synthesis of peptide alpha-carboxamides . The presence of an ethoxyphenyl group in the compound suggests potential interactions with other chemical entities through its aromatic ring, which could be exploited in further synthetic applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid are not discussed in the provided papers, the properties of similar Boc-protected compounds can be inferred. These compounds are typically solid at room temperature and may require specific conditions for solubility and reactivity. The Boc group increases the steric bulk of the molecule, which can influence its reactivity and interaction with other molecules .
Scientific Research Applications
Biodegradation and Environmental Fate
Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound related in structure to tert-butoxycarbonyl groups, reveals insights into the microbial degradation pathways in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes have been identified, with enzymatic hydroxylation of the ethoxy carbon as an initial step. This degradation can result in various intermediates, such as acetaldehyde and tert-butyl alcohol, highlighting the environmental fate of ether-based compounds (Thornton et al., 2020).
Sorption to Soil and Organic Matter
The sorption behavior of phenoxy herbicides, including compounds with structural similarities to the ethoxy and propanoic acid components, has been reviewed. This research suggests that sorption to soil and organic matter is influenced by soil parameters such as pH and organic carbon content. Understanding the sorption behavior is crucial for assessing the environmental mobility and persistence of such compounds (Werner et al., 2012).
Carcinogen Metabolite Biomarkers
Studies on human urinary carcinogen metabolites provide insights into the role of specific chemical compounds in cancer research. The detection of various metabolites, including those derived from aromatic amines, nitrosamines, and other carcinogens, underscores the importance of chemical analysis in understanding exposure to potential carcinogens and their metabolic pathways (Hecht, 2002).
Antioxidant and Pharmacological Activities
Research on chlorogenic acid (CGA), a compound related to caffeic acid derivatives, highlights its diverse biological and pharmacological roles, including antioxidant, anti-inflammatory, and neuroprotective effects. CGA exemplifies the therapeutic potential of naturally occurring phenolic compounds in treating various disorders, showcasing the broader application of chemical compounds with antioxidative properties in medicinal research (Naveed et al., 2018).
Application in Nonchromatographic Bioseparation Processes
Three-phase partitioning (TPP), a method relevant to the separation and purification of bioactive molecules, demonstrates the application of tert-butanol and related compounds in enhancing bioseparation processes. This method's efficiency in separating proteins, enzymes, and small molecule organic compounds showcases the versatility of tert-butanol derivatives in bioseparation and purification technologies (Yan et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)13(10-14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTLOCLQIAZRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156636 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid | |
CAS RN |
453557-72-7 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-ethoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)


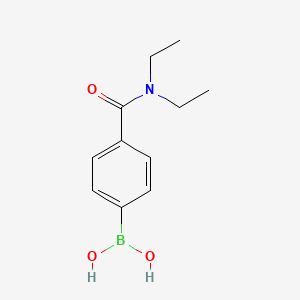
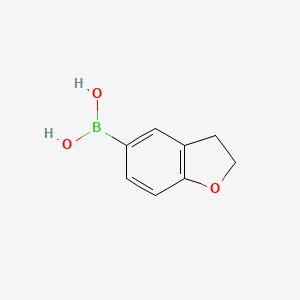
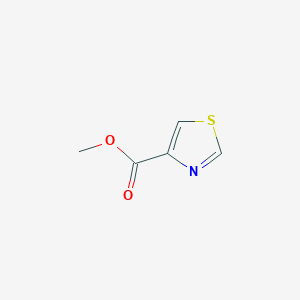
![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

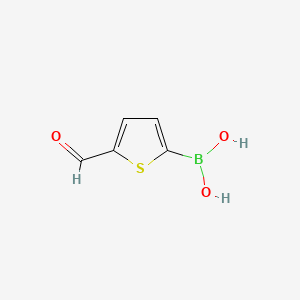
![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)
